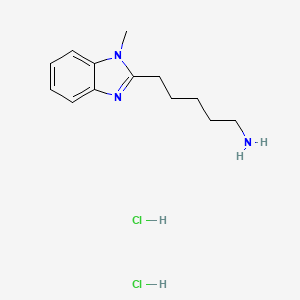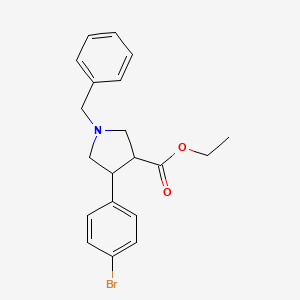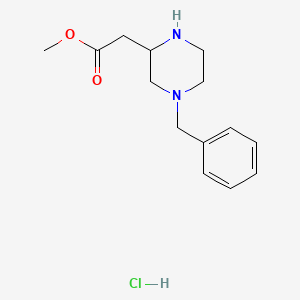
Methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride; 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride (methyl 4-benzylpiperazine-2-acetate dihydrochloride, or MBP-2-Ac) is a synthetic compound with a variety of applications in the scientific research community. It is a white, crystalline solid with a melting point of about 178-179°C. MBP-2-Ac has been studied for its potential use in the development of drugs, as well as for its biochemical and physiological effects on the body.
作用机制
The mechanism of action of MBP-2-Ac is not fully understood, however, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is involved in the metabolism of neurotransmitters such as serotonin and dopamine, and inhibition of this enzyme can lead to an increase in the levels of these neurotransmitters in the brain. This, in turn, can lead to a variety of effects, including improved mood and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBP-2-Ac have been studied in both animal and human models. In animal models, MBP-2-Ac has been found to have an inhibitory effect on the enzyme monoamine oxidase (MAO), leading to an increase in the levels of neurotransmitters such as serotonin and dopamine in the brain. This, in turn, can lead to a variety of effects, including improved mood and cognitive function. In human models, MBP-2-Ac has been found to have an antidepressant effect, as well as an anxiolytic effect. It has also been found to have a neuroprotective effect, which may be beneficial in the treatment of Alzheimer’s disease.
实验室实验的优点和局限性
One of the main advantages of using MBP-2-Ac in laboratory experiments is its high purity. MBP-2-Ac is available in a 97% pure form, making it ideal for use in experiments that require high levels of accuracy and precision. Additionally, MBP-2-Ac is relatively inexpensive and easy to obtain.
However, there are some limitations to using MBP-2-Ac in laboratory experiments. One of the main limitations is that MBP-2-Ac is a synthetic compound, meaning that it may not be as effective as naturally-occurring compounds. Additionally, MBP-2-Ac has not been extensively studied in human models, so its effects on humans are still largely unknown.
未来方向
The potential future directions for MBP-2-Ac are vast. One potential direction is to further study its effects in human models, in order to determine its efficacy in the treatment of various neurological and psychiatric disorders. Additionally, MBP-2-Ac could be studied for its potential use in the development of drugs for the treatment of Alzheimer’s disease, as it has been found to inhibit the production of amyloid-beta peptides. Finally, MBP-2-Ac could be studied for its potential use in the treatment of other neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
合成方法
MBP-2-Ac is synthesized through the condensation reaction of 4-benzylpiperazine with 2-acetoxybenzoic acid. This reaction is catalyzed by a base, such as potassium carbonate, and is typically conducted in a solvent such as ethanol or methanol. The product is then purified by recrystallization and dried.
科学研究应用
MBP-2-Ac has been studied for its potential use in the development of drugs, specifically for the treatment of various neurological and psychiatric disorders. It has been found to have an inhibitory effect on the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. MBP-2-Ac has also been studied for its potential use in the treatment of Alzheimer’s disease, as it has been found to inhibit the production of amyloid-beta peptides, which are believed to be involved in the development of the disease.
属性
IUPAC Name |
methyl 2-(4-benzylpiperazin-2-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-18-14(17)9-13-11-16(8-7-15-13)10-12-5-3-2-4-6-12;/h2-6,13,15H,7-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYFKYGFARBQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(CCN1)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-Benzylpiperazin-2-yl)acetate hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)
![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)
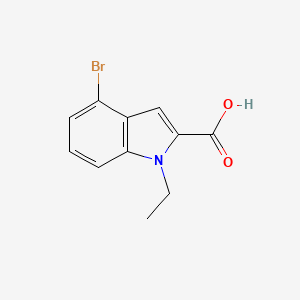
![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)
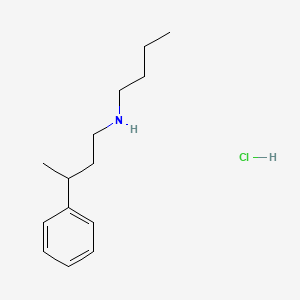

![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)
![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)
![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)
![8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6362850.png)

